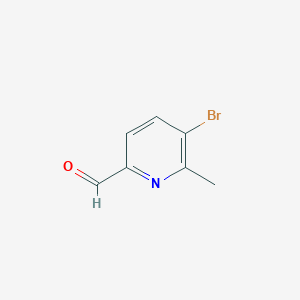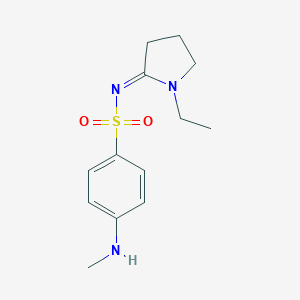
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPM is a potent and selective blocker of the voltage-gated sodium channel, which makes it useful for a variety of research purposes.
Scientific Research Applications
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main uses of this compound is in the study of voltage-gated sodium channels. This compound is a potent and selective blocker of these channels, which makes it useful for studying their function and role in various physiological processes.
This compound has also been used in the study of pain. Voltage-gated sodium channels are involved in the transmission of pain signals, and this compound has been shown to have analgesic effects in animal models.
Mechanism of Action
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide blocks voltage-gated sodium channels by binding to the channel's pore region. This prevents the influx of sodium ions, which is necessary for the generation of action potentials. This compound has been shown to be a more potent blocker of sodium channels than other commonly used blockers, such as tetrodotoxin.
Biochemical and Physiological Effects
The blocking of voltage-gated sodium channels by this compound has a number of biochemical and physiological effects. One of the most significant effects is the inhibition of action potential generation in neurons. This can lead to a reduction in neurotransmitter release and a decrease in neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide in lab experiments is its potency and selectivity as a blocker of voltage-gated sodium channels. This makes it useful for studying the function of these channels in various physiological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have toxic effects on some cell types, and care must be taken when using it in experiments.
Future Directions
There are a number of future directions for research on N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide. One area of interest is the development of more potent and selective blockers of voltage-gated sodium channels. Another area of research is the study of this compound's potential as a treatment for pain. Additionally, this compound could be used in the study of other ion channels and their role in various physiological processes.
Synthesis Methods
The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide involves the reaction of 4-chloro-N-(1-ethyl-2-pyrrolidinylidene)benzenesulfonamide with methylamine. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol. The resulting product is then purified through recrystallization to obtain pure this compound.
properties
CAS RN |
126826-54-8 |
|---|---|
Molecular Formula |
C13H19N3O2S |
Molecular Weight |
281.38 g/mol |
IUPAC Name |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O2S/c1-3-16-10-4-5-13(16)15-19(17,18)12-8-6-11(14-2)7-9-12/h6-9,14H,3-5,10H2,1-2H3/b15-13- |
InChI Key |
JHWWZDZNJCDLQD-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC |
SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC |
Canonical SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC |
synonyms |
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



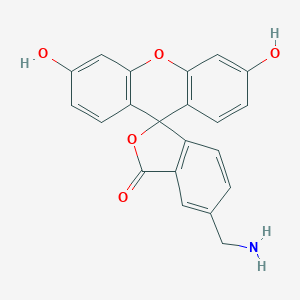

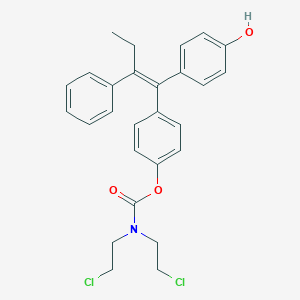

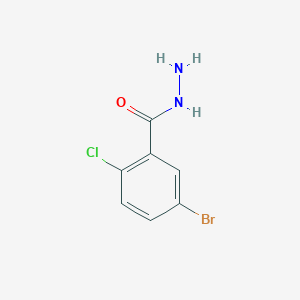
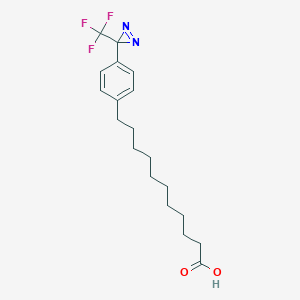
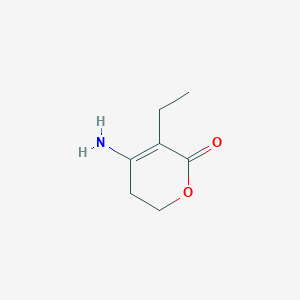


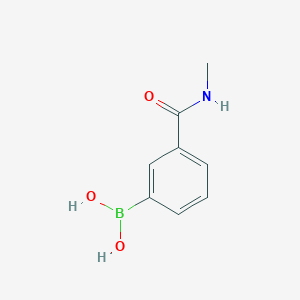

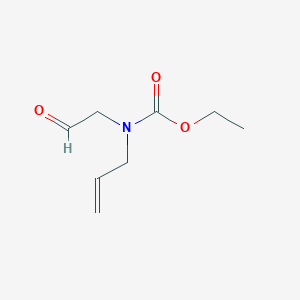
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
